

A Comparative Guide to the X-ray Crystal Structure of Brominated Thiophene Derivatives

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Compound of Interest

Compound Name: 2-Bromo-4-methylthiophene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of two brominated thiophene derivatives. While the precise crystal structure of **2-Bromo-4-methylthiophene** is not publicly available, this guide utilizes data from closely related compounds to offer insights into the structural characteristics of this class of molecules. The presented data and experimental protocols are crucial for researchers in medicinal chemistry and materials science, where a precise understanding of molecular geometry is paramount for predicting and understanding chemical behavior.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two distinct brominated thiophene derivatives, providing a basis for structural comparison. This data is fundamental for determining the packing of molecules in a crystal lattice and identifying key structural features.

Parameter	Compound 1: 2,5-Bis(5-bromo-2-thienyl)thiophene[1]	Compound 2: 5-((3',5'-Dibromo-[2,2'-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one·Br2[2]
Chemical Formula	C ₁₂ H ₆ Br ₂ S ₃	C ₁₄ H _{9.16} Br _{3.84} NOS ₄
Molecular Weight	406.17 g/mol	642.48 g/mol
Crystal System	Orthorhombic	Triclinic
Space Group	Pca2 ₁	P-1
Unit Cell Dimensions	a = 7.6216(16) Å, b = 30.003(6) Å, c = 5.8841(13) Å	a = 8.5467(9) Å, b = 9.6336(10) Å, c = 12.2630(11) Å, α = 84.742(4)°, β = 75.994(4)°, γ = 75.733(5)°
Unit Cell Volume	1345.5(5) Å ³	948.90(17) Å ³
Temperature	173 K	100(2) K
Z	4	2
R-factor	0.053	Not Reported

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established protocol.

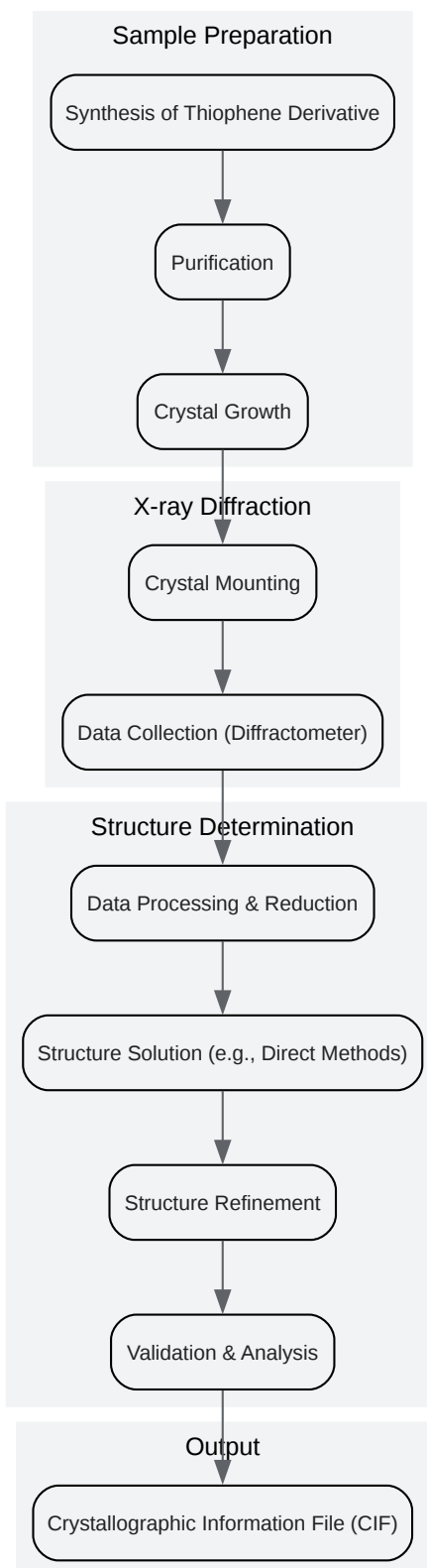
Single-Crystal X-ray Diffraction

- **Crystal Growth:** High-quality single crystals of the compound of interest are grown. This is often a challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
- **Crystal Mounting:** A suitable crystal (typically less than 0.5 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.

- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. The crystal is often cooled to a low temperature (e.g., 100-170 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.^[3]
- **Data Reduction:** The collected diffraction intensities are processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This yields a set of structure factor amplitudes.
- **Structure Solution and Refinement:** The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions and thermal parameters until the best possible fit is achieved.^[3]
- **Validation and Analysis:** The final refined structure is validated to ensure its chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.



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